molecular formula C18H23BrN2O2S3 B2633779 5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1327535-21-6

5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2633779
CAS No.: 1327535-21-6
M. Wt: 475.48
InChI Key: JEWRWAUKMKVZMB-UHFFFAOYSA-N
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Description

5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a chemical compound belonging to the class of sulfonamides, characterized by the presence of a sulfonamide group attached to a thiophene ring. The incorporation of bromine and other groups in its structure suggests potential for diverse reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. Starting materials such as thiophene derivatives, piperidine, and bromine sources undergo a series of reactions including nucleophilic substitution, coupling reactions, and sulfonamidation under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial-scale production would require optimization of the synthetic route to ensure high yield and purity. Techniques such as flow chemistry and the use of catalytic systems could be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: The bromine atom in the structure may participate in nucleophilic substitution reactions.

  • Oxidation and Reduction: The compound can undergo various redox reactions depending on the reagents and conditions.

  • Coupling Reactions: The thiophene ring and other groups can engage in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

  • Nucleophilic Substitution: Reagents like sodium hydride or other strong bases can facilitate substitution at the bromine site.

  • Redox Reactions: Common oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride.

  • Coupling Reactions: Catalysts like palladium or nickel-based complexes.

Major Products Formed

The major products would depend on the nature of the reaction, often yielding derivatives with modifications at the bromine or sulfonamide positions.

Scientific Research Applications

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Potential for biochemical studies involving sulfonamides.

  • Medicine: Exploration as a lead compound in drug discovery due to possible pharmacological activities.

  • Industry: Application in the synthesis of complex molecules for pharmaceuticals or materials science.

Mechanism of Action

The mechanism by which 5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exerts its effects would depend on its interaction with biological targets. It may involve:

  • Molecular Targets: Enzyme inhibition or receptor binding specific to the sulfonamide structure.

  • Pathways Involved: Could influence metabolic pathways or signaling cascades relevant to its biological activity.

Comparison with Similar Compounds

Unique Features

  • Structure: The combination of bromine, thiophene, and sulfonamide is relatively unique.

  • Reactivity: The presence of multiple functional groups provides diverse reactivity.

Similar Compounds

  • Sulfanilamide Derivatives: Compounds with similar sulfonamide groups.

  • Thiophene-based Compounds: Other molecules with thiophene rings, often with varied substituents.

5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide stands out due to its unique structural features and potential applications across diverse fields. Would you like to dive deeper into any of these sections?

Properties

IUPAC Name

5-bromo-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O2S3/c1-24-16-5-3-2-4-15(16)13-21-10-8-14(9-11-21)12-20-26(22,23)18-7-6-17(19)25-18/h2-7,14,20H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWRWAUKMKVZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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